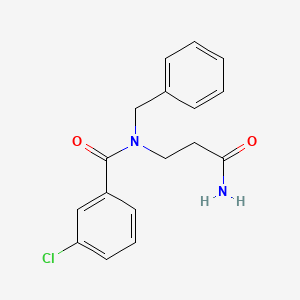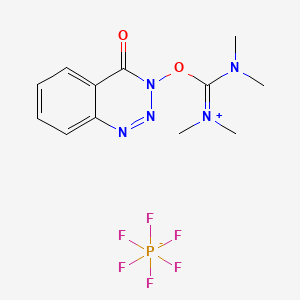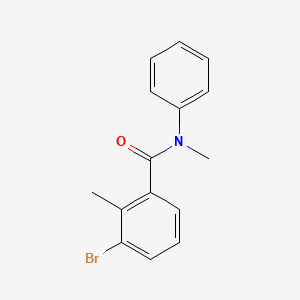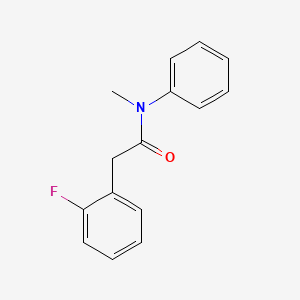
Basic lead chromate orange
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Basic lead chromate orange, also known as Chrome Orange or Chrome Red, is a pigment that ranges in shades from orange to red . It was first made in 1809 by Vauquelin . The color can vary from a brown-yellow to a brick-red color depending on particle size and the ratio of lead oxide to lead chromate . It is commonly used in paints, plastics, and ceramics to provide a vibrant and long-lasting orange color .
Synthesis Analysis
Basic lead chromate is formed by heating lead chromate and sodium hydroxide solution . There are several known methods to prepare Chrome Orange, while less information is known about Chrome Red . One method involves creating a slurry of lead chromate in boiling water, followed by the immediate addition of solid sodium hydroxide to the solution with heavy stirring . The mixture is then decanted into cold water, filtered, and dried .
Molecular Structure Analysis
The chemical formula of this compound is PbCrO4·PbO . It belongs to the Monoclinic - Prismatic crystal system . The refractive index is 2.42; 2.7; 2.7 .
Chemical Reactions Analysis
Treatment of chrome orange with nitric acid will yield ordinary yellow lead chromate and lead (II) nitrate . This is useful for recycling chrome orange products if the color turns out unsatisfactory .
Physical And Chemical Properties Analysis
This compound is a reddish-orange solid . It is insoluble in water and most solvents . It decomposes when heated . It is soluble in strong acids and alkalis . It can change to yellow in acetic acid .
Mécanisme D'action
Safety and Hazards
Basic lead chromate orange is toxic by inhalation or ingestion . Skin contact may cause irritation or ulcers . It is a carcinogen, teratogen, and suspected mutagen . Chronic inhalation may cause lung cancer and respiratory irritation . It is very important that basic lead chromates, and all other lead compounds, only ever be handled while wearing proper protective gear due to their inherent toxicity and danger of bioaccumulation .
Propriétés
Numéro CAS |
1344-38-3 |
|---|---|
Formule moléculaire |
C15H12O4 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(acetylamino)-4-methylphenyl]-2-methylbenzamide](/img/structure/B1180558.png)


